

addressing recrystallization of amorphous isomalt during storage

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Compound of Interest

Compound Name: *Isomalt*

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Technical Support Center: Amorphous Isomalt Stability

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the recrystallization of amorphous **isomalt** during storage.

Frequently Asked Questions (FAQs)

Q1: What is amorphous **isomalt**, and why is it used in pharmaceutical formulations?

Amorphous **isomalt** is a non-crystalline form of **isomalt**, a sugar alcohol used as a pharmaceutical excipient.^[1] Unlike its crystalline counterpart, the amorphous form offers potential advantages such as improved compressibility and faster dissolution rates.^[1] It is produced through processes like melt-extrusion or freeze-drying, which transform the crystalline structure into a disordered, amorphous state.^[1]

Q2: What causes amorphous **isomalt** to recrystallize during storage?

Amorphous solids are thermodynamically unstable and have a natural tendency to revert to their more stable crystalline form. This process, known as recrystallization, is influenced by several factors, primarily temperature and humidity.^[1] Moisture absorption, in particular, acts as a plasticizer, lowering the glass transition temperature (T_g) of **isomalt** and increasing molecular mobility, which accelerates crystallization.^{[2][3]}

Q3: What is the glass transition temperature (T_g), and why is it critical for the stability of amorphous **isomalt**?

The glass transition temperature (T_g) is a critical physical property of amorphous materials. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state.[4] Storing amorphous **isomalt** at temperatures above its T_g significantly increases molecular mobility, leading to rapid recrystallization.[2] Since water absorption lowers the T_g, high humidity storage can cause the T_g to drop below the ambient temperature, triggering instability.[3][5] Anhydrous amorphous **isomalt** has a glass transition temperature of approximately 60°C.[6]

Q4: How does the diastereomer composition of **isomalt** affect its amorphous stability?

Isomalt is a mixture of two diastereomers: GPS (glucopyranosyl-sorbitol) and GPM (glucopyranosyl-mannitol). Research has shown that a 1:1 mixture of these two diastereomers exhibits better physical stability in the amorphous form compared to mixtures containing only one of the isomers.[2]

Q5: Can other excipients in a formulation influence the recrystallization of **isomalt**?

Yes, other excipients can impact stability. While some high molecular weight compounds might be expected to increase the T_g and improve stability, studies have shown that adding oligomeric or polymeric compounds to amorphous **isomalt** can sometimes accelerate water absorption and crystallization.[2][7] Therefore, formulation compatibility studies are crucial.

Troubleshooting Guide

Problem: My amorphous **isomalt** powder is showing signs of caking, clumping, or loss of flowability.

Potential Cause	Recommended Action
High Humidity Storage: The material has likely absorbed moisture from the environment, causing particles to stick together.	Store the isomalt in a desiccator or a controlled low-humidity environment (ideally below 50% RH). Ensure packaging is hermetically sealed.
Temperature Fluctuations: Storage at temperatures approaching or exceeding the material's glass transition temperature (Tg) can lead to softening and agglomeration.	Store at a consistent, cool temperature, well below the Tg of the formulation. Avoid cycling between hot and cold environments.

Problem: Analytical tests (XRPD, DSC) confirm that my amorphous **isomalt** is converting to a crystalline form.

Potential Cause	Recommended Action
Moisture-Induced Crystallization: Absorbed water has lowered the Tg and increased molecular mobility, facilitating crystal formation. [1]	1. Strictly control humidity during storage and handling. Use of desiccants is highly recommended. 2. Consider incorporating a moisture-protective sealant or coating in the final dosage form.
Thermal Stress: The storage temperature is too high, providing the necessary energy for molecules to rearrange into a crystalline lattice.	Maintain storage temperatures significantly below the Tg of the amorphous isomalt. A general rule is to store at least 50°C below the Tg.
Inherent Instability: The specific formulation (including the ratio of isomalt diastereomers or the presence of other excipients) may be prone to faster recrystallization.	Re-evaluate the formulation. Ensure a 1:1 ratio of GPS to GPM diastereomers for optimal stability. [2] Conduct compatibility studies with other excipients to identify any that may accelerate crystallization. [2]

Data on Isomalt Stability

The stability of amorphous **isomalt** is intrinsically linked to its glass transition temperature (Tg), which is highly sensitive to water content. As relative humidity (RH) increases, water is absorbed, acting as a plasticizer and depressing the Tg.

Table 1: Effect of Water Content on the Glass Transition Temperature (Tg) of Amorphous Solids

While specific data for **isomalt** is dispersed across various studies, the general relationship for amorphous pharmaceutical solids is well-established.[3][5] As water content increases, the Tg sees a significant initial drop, which then levels off at higher water contents.[3][5]

Storage Condition	Qualitative Effect on Amorphous Isomalt	Consequence
High Relative Humidity (>60% RH)	Significant moisture uptake.[8]	Drastic reduction in Tg, increased molecular mobility, high risk of recrystallization.[2][8]
Moderate Relative Humidity (30-50% RH)	Moderate moisture uptake.	Gradual decrease in Tg, potential for long-term instability.
Low Relative Humidity (<30% RH)	Minimal moisture uptake.	Tg remains high, molecular mobility is restricted, promoting physical stability.

Table 2: Factors Influencing Recrystallization Rate

Factor	Condition Leading to Increased Recrystallization Rate	Mechanism
Temperature	Storage at temperatures near or above the Tg.	Increased kinetic energy and molecular mobility allow for rearrangement into a crystalline lattice.[9]
Humidity	High relative humidity.	Water absorption acts as a plasticizer, lowering Tg and increasing molecular mobility. [3][5]
Additives	Presence of certain oligomeric or polymeric compounds.	Can accelerate water absorption and crystallization. [2]
Particle Size	Smaller particle size.	Higher surface area can lead to faster moisture uptake and a greater number of nucleation sites.[10]

Key Experimental Protocols

Differential Scanning Calorimetry (DSC) for Tg Determination

DSC is used to measure the heat flow associated with thermal transitions in a material. The glass transition is observed as a step-like change in the heat capacity.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the amorphous **isomalt** sample into an aluminum DSC pan. Hermetically seal the pan to prevent moisture loss or uptake during the experiment.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.

- Thermal Program:
 - Equilibrate the sample at a low temperature (e.g., 0°C).
 - Ramp the temperature up at a controlled rate (e.g., 10 K/min) to a temperature well above the expected T_g (e.g., 120°C).[6]
 - Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 K/min).
 - Perform a second heating scan under the same conditions as the first. The T_g is determined from the second heating curve to ensure a consistent thermal history.
- Data Analysis: The glass transition temperature (T_g) is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[11]

X-ray Powder Diffraction (XRPD) for Detecting Crystallinity

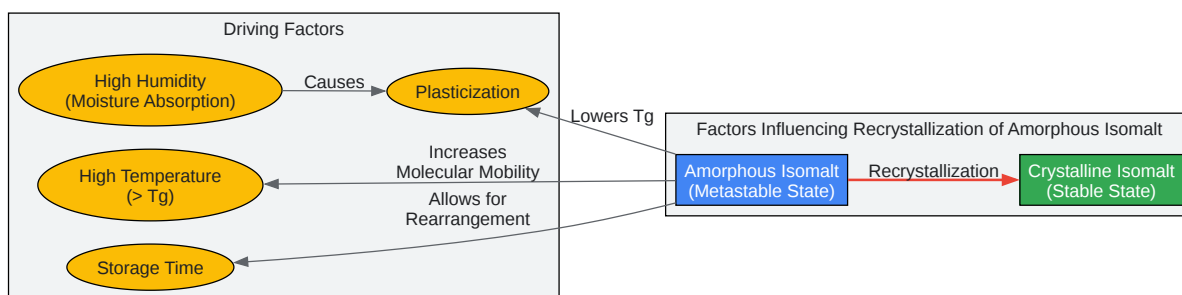
XRPD is the primary technique for distinguishing between amorphous and crystalline materials. Amorphous materials produce a broad, diffuse halo, while crystalline materials produce sharp, distinct Bragg peaks.

Methodology:

- Sample Preparation: Gently pack the **isomalt** powder sample into an appropriate sample holder. Ensure a flat, smooth surface. A sample size of as little as 10 mg can be used.[12]
- Instrument Setup: Place the sample holder into the diffractometer.
- Data Collection:
 - Scan the sample over a relevant angular range (e.g., 5° to 40° 2θ). The specific range may be adjusted based on the known diffraction peaks of crystalline **isomalt**.
 - Use a monochromatic X-ray source (e.g., Cu Kα radiation).
- Data Analysis:

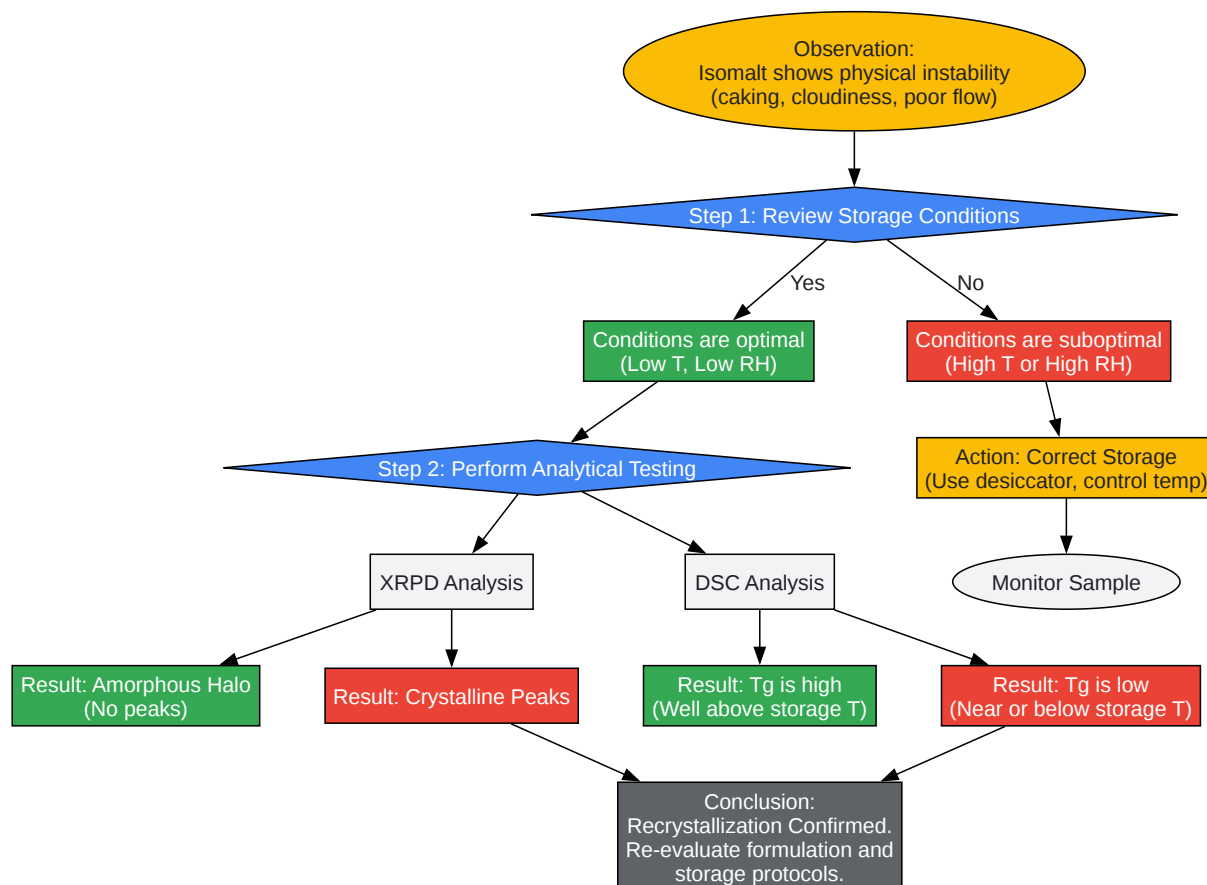
- Qualitative Analysis: Examine the diffractogram. A broad halo with no sharp peaks indicates the material is amorphous. The presence of sharp peaks indicates that recrystallization has occurred.
- Quantitative Analysis: The percentage of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area of both the crystalline peaks and the amorphous halo.[13] This often requires specialized software and the use of crystalline and amorphous standards for calibration.

Visual Guides



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Caption: Key factors that drive the recrystallization of amorphous **isomalt**.



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Caption: Workflow for troubleshooting **isomalt** recrystallization.

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References

- 1. Direct compression properties of melt-extruded isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The relationship between the glass transition temperature and the water content of amorphous pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. The Relationship Between the Glass Transition Temperature and the Water Content of Amorphous Pharmaceutical Solids | Semantic Scholar [semanticscholar.org]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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